molecular formula C5H7NO3 B2553821 2-oxopyrrolidine-3-carboxylic acid CAS No. 96905-67-8

2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2553821
CAS No.: 96905-67-8
M. Wt: 129.115
InChI Key: HPQCENXKIPSQSA-GSVOUGTGSA-N
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Description

2-Oxopyrrolidine-3-carboxylic acid, also known as pyrrolidine-2-one-3-carboxylic acid, is a heterocyclic organic compound. It features a five-membered lactam ring with a carboxylic acid group attached at the third position. This compound is of significant interest due to its versatile applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxopyrrolidine-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of 2-methylenesuccinic acid with amines. This reaction typically requires heating without a solvent or refluxing in ethanol with a catalytic amount of acetic acid . Another method involves the enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cyclization reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Pyrrolidine-2-one: Another lactam with similar structural features.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.

    Prolinol: A derivative with a hydroxyl group.

Uniqueness: 2-Oxopyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a lactam ring and a carboxylic acid group. This combination allows for diverse chemical reactivity and a wide range of applications in various fields .

Biological Activity

2-Oxopyrrolidine-3-carboxylic acid, a derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a carboxylic acid functional group. Its structural features allow it to interact with various biological targets, making it a valuable scaffold in drug design.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against multidrug-resistant pathogens. For instance, research indicated that certain derivatives showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Notably, compounds derived from this scaffold were found to be more effective than traditional antibiotics like ampicillin against resistant strains .

CompoundActivity AgainstMIC (µg/mL)
5-Fluorobenzimidazole derivativeS. aureus4
Hydrazone derivativeC. auris16
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidE. faecalis8

2. Anticancer Activity

The anticancer potential of this compound has been explored using various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on A549 human lung adenocarcinoma cells, showing structure-dependent activity. For example, one study reported that a specific derivative had an IC50 value significantly lower than that of cisplatin, a standard chemotherapy agent .

CompoundCell LineIC50 (µM)
5-Fluorobenzimidazole derivativeA54915
Hydrazone derivativeA54925

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound also exhibits anti-inflammatory effects. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis pathways.
  • Anticancer Mechanism : It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
  • Anti-inflammatory Mechanism : The compound inhibits the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives against resistant strains of bacteria. The results highlighted that modifications to the pyrrolidine ring significantly enhanced antibacterial activity, particularly against vancomycin-resistant S. aureus strains .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of a series of 5-oxopyrrolidine derivatives. The study utilized an MTT assay to assess cell viability post-treatment in A549 cells, revealing that some compounds induced significant cytotoxicity compared to control groups .

Properties

IUPAC Name

2-oxopyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-4-3(5(8)9)1-2-6-4/h3H,1-2H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQCENXKIPSQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96905-67-8
Record name 2-oxopyrrolidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A flask was charged with methyl 2-oxopyrrolidine-3-carboxylate (500 mg, 3.49 mmol), potassium trimethylsilanolate (1344 mg, 10.48 mmol) and THF (10 mL). The reaction mixture was stirred at room temperature until the starting material had been consumed (overnight). Then HCl (20 mL, 2.0M in Et2O) was added and the mixture was stirred for 30 minutes. Then the mixture was filtered to remove the solid and the solvent was removed under reduced pressure to give the crude product (188.7 mg, 41.84%), which was used for next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
1344 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
41.84%

Synthesis routes and methods II

Procedure details

To 0.50 g (3.18 mmol) 2-oxo-pyrollidine-carboxylic acid ethyl ester in 10 mL EtOH are added 5 mL aq. NaOH (1M) solution. The reaction mixture is stirred at r.t. for 3 h. The EtOH is removed in vacuo and the residue is diluted with water and acidified with aq. HCl (2M) solution. The resulting precipitate is filtered and dried.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

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